molecular formula C10H11NO4 B1501490 Methyl 2-(2-methyl-5-nitrophenyl)acetate CAS No. 287119-84-0

Methyl 2-(2-methyl-5-nitrophenyl)acetate

Cat. No. B1501490
Key on ui cas rn: 287119-84-0
M. Wt: 209.2 g/mol
InChI Key: PXDGHWZWDUIGSL-UHFFFAOYSA-N
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Patent
US08106068B2

Procedure details

2-(2-Methyl-5-nitrophenyl)acetic acid methyl ester 14 (32 g, 153 mmol) is dissolved in ethanol (750 mL). To this solution is added 10% palladium on carbon (3.2 g). After purging the reaction flask of oxygen, a balloon filled with hydrogen is fitted. The reaction is stirred at rt for 16 h. After removing the catalyst by filtering through a celite plug and removing the solvent in vacuo, the crude product is purified using flash chromatography (ethyl acetate:petroleum ether=5:1). The product 7 is isolated as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 6.9 (d, J=7.8 Hz), 6.59 (m, 1H), 6.56 (m, 1H), 3.69 (s, 3H).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[CH3:14]>C(O)C.[Pd]>[NH2:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:14])=[C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:15])[CH:10]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC(CC1=C(C=CC(=C1)[N+](=O)[O-])C)=O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging the reaction flask of oxygen
ADDITION
Type
ADDITION
Details
a balloon filled with hydrogen
CUSTOM
Type
CUSTOM
Details
is fitted
CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtering through a celite plug
CUSTOM
Type
CUSTOM
Details
removing the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product is purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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